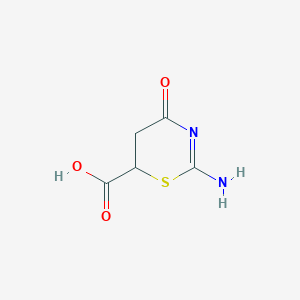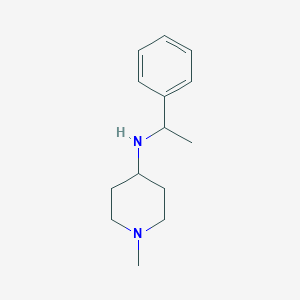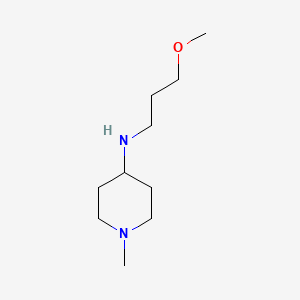![molecular formula C6H8ClN3O2S B1351632 2-クロロ-N-[5-(メトキシメチル)-1,3,4-チアゾール-2-イル]アセトアミド CAS No. 876710-55-3](/img/structure/B1351632.png)
2-クロロ-N-[5-(メトキシメチル)-1,3,4-チアゾール-2-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C6H8ClN3O2S It is a member of the thiadiazole family, which is known for its diverse biological activities
科学的研究の応用
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methoxymethyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Base: Triethylamine or pyridine
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., potassium carbonate)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products
Substitution: N-substituted derivatives
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Hydrolysis: Carboxylic acids and amines
作用機序
The mechanism of action of 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-12-3-5-9-10-6(13-5)8-4(11)2-7/h2-3H2,1H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDIFIAKMCRHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390113 |
Source


|
| Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-55-3 |
Source


|
| Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)








![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)



